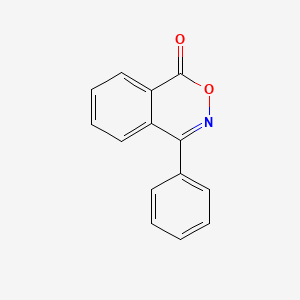

4-Phenyl-1H-2,3-benzoxazin-1-one

Description

Significance of Benzoxazine (B1645224) and Benzoxazinone (B8607429) Ring Systems in Heterocyclic Synthesis

Benzoxazines and their corresponding oxo-derivatives, benzoxazinones, are bicyclic heterocyclic compounds that fuse a benzene (B151609) ring with an oxazine (B8389632) ring. mdpi.com These structures are not merely chemical curiosities; they are pivotal building blocks in the synthesis of a wide array of more complex molecules. mdpi.comijsr.net Their utility stems from the reactive nature of the heterocyclic ring, which contains both a nitrogen and an oxygen atom, imparting unique chemical properties that allow for a variety of chemical transformations. nih.gov

The significance of these ring systems is underscored by their presence in numerous biologically active compounds. ijsr.netnih.gov Researchers have successfully synthesized benzoxazine derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov This inherent bioactivity has made the benzoxazine and benzoxazinone skeletons highly sought-after targets in medicinal chemistry and drug discovery programs. ijsr.netuomosul.edu.iq The versatility of these scaffolds allows for the introduction of various substituents, enabling the fine-tuning of their biological and physical properties. nih.gov

Academic Interest in the 4-Phenyl-1H-2,3-benzoxazin-1-one Core Structure

The synthesis of this core structure often involves the cyclization of N-acylanthranilic acid derivatives. raco.cat For instance, the reaction of anthranilic acid with appropriately substituted benzoyl chlorides in the presence of a base is a common strategy. nih.gov The reactivity of the this compound core has been exploited in various chemical transformations, including reactions with nucleophiles that can lead to ring-opening or the formation of new heterocyclic systems. raco.catresearchgate.net

Overview of Research Trajectories for Benzoxazinone Derivatives

Research into benzoxazinone derivatives is a dynamic and expanding field, with several key trajectories. A primary focus is the development of novel and efficient synthetic methods for their preparation. mdpi.comnih.gov This includes the exploration of cascade reactions, transition-metal-catalyzed couplings, and the use of environmentally benign reagents and conditions. nih.gov

Another significant research direction is the exploration of the biological activities of newly synthesized benzoxazinone derivatives. uomosul.edu.iqmdpi.com Scientists are actively screening these compounds for a range of therapeutic applications, driven by the diverse bioactivities already reported for this class of compounds. nih.gov

Furthermore, the application of benzoxazinones as versatile intermediates in organic synthesis continues to be a major area of investigation. mdpi.comnih.gov Their ability to be converted into other important heterocyclic systems, such as quinazolinones, makes them valuable synthons for constructing diverse molecular architectures. uomosul.edu.iqresearchgate.net The study of their reactivity towards various reagents remains a cornerstone of this research, continually revealing new synthetic possibilities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2,3-benzoxazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(15-17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSZISDRVACNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172892 | |

| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19298-29-4 | |

| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19298-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Y1WNW5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of Benzoxazinone Ring Systems

Ring Opening and Rearrangement Reactions

The benzoxazinone (B8607429) ring system is susceptible to various transformations, including nucleophilic attack leading to ring opening and subsequent rearrangements, as well as thermally induced structural changes. These reactions are pivotal in the synthesis of other important heterocyclic scaffolds.

Nucleophilic Ring Opening Reactions (e.g., with Nitrogen, Oxygen Nucleophiles)

The electrophilic nature of the carbonyl group in the benzoxazinone ring makes it a prime target for nucleophilic attack. This often initiates a ring-opening sequence, providing access to a variety of functionalized acyclic intermediates or leading to the formation of new heterocyclic systems.

Nitrogen Nucleophiles:

The reaction of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles such as primary amines and hydrazine (B178648) derivatives is a well-established method for the synthesis of quinazolinones. The reaction typically proceeds via initial nucleophilic attack at the C-4 carbonyl, followed by ring opening and subsequent intramolecular cyclization.

For instance, the aminolysis of 2-substituted-4H-3,1-benzoxazin-4-ones with primary amines or ammonium (B1175870) acetate (B1210297) can afford the corresponding 3-substituted-4(3H)-quinazolinones. researchgate.net The reaction of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles exemplifies this transformation, leading to a range of 3-substituted-4(3H)-quinazolinones. researchgate.net

A notable reaction is the treatment with hydrazine hydrate (B1144303). The reaction of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate yields 3-amino-6-bromo-2-methyl-4(3H)-quinazolinone, a versatile intermediate for the synthesis of further fused heterocyclic systems. researchgate.net

The following table summarizes the reaction of a substituted 4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles.

| Nucleophile | Product | Reference |

| Hydroxylamine (B1172632) hydrochloride | 3-hydroxy-4(3H)-quinazolinone derivative | researchgate.net |

| 4-Aminoacetophenone | 3-(4-acetylphenyl)-4(3H)-quinazolinone derivative | researchgate.net |

| o-Phenylenediamine | 3-(2-aminophenyl)-4(3H)-quinazolinone derivative | researchgate.net |

| Sulfanilamide | 3-(4-sulfamoylphenyl)-4(3H)-quinazolinone derivative | researchgate.net |

| Semicarbazide hydrochloride | 3-ureido-4(3H)-quinazolinone derivative | researchgate.net |

| Ethanolamine | 3-(2-hydroxyethyl)-4(3H)-quinazolinone derivative | researchgate.net |

Oxygen Nucleophiles:

Oxygen nucleophiles, such as alkoxides, can also induce the ring opening of the benzoxazinone scaffold. For example, the ethanolysis of a 2-substituted 4H-3,1-benzoxazin-4-one with sodium ethoxide leads to the formation of the corresponding ethyl N-acylanthranilate derivative. researchgate.net This ring-opened product can then be further functionalized.

Intramolecular Rearrangements of Benzoxazinone Scaffolds (e.g., to Quinazolinediones)

As alluded to in the previous section, the reaction of benzoxazinones with nitrogen nucleophiles often culminates in an intramolecular rearrangement to form the thermodynamically more stable quinazolinedione ring system. This transformation is a cornerstone of quinazoline (B50416) chemistry.

While a direct intramolecular rearrangement of 4-Phenyl-1H-2,3-benzoxazin-1-one to a quinazolinedione without an external nucleophile is not widely reported, the thermal rearrangement of related isomers has been observed. For instance, the thermal rearrangement of 3-benzoyl-2,1-benzisoxazole in various solvents leads to the formation of 2-phenyl-4H-3,1-benzoxazone. rsc.org This suggests the potential for thermally induced skeletal reorganizations within this class of compounds.

The conversion to quinazolinones is most commonly achieved through the reaction with an amine source, as detailed in the nucleophilic ring-opening section.

Thermal Decomposition Pathways and Kinetic Analysis

Functionalization and Derivatization Strategies

The benzoxazinone scaffold can be further modified to introduce a variety of functional groups, enhancing its utility as a building block in organic synthesis. Key strategies include C-H activation and halogenation reactions.

Ortho-Functionalization via C-H Activation Directed by Benzoxazinone Moieties

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic and heterocyclic compounds. The benzoxazinone moiety can act as a directing group, facilitating the regioselective introduction of substituents at the ortho position of an appended aryl group.

While specific examples for the ortho-functionalization of the phenyl group in This compound are not extensively documented, the principle has been demonstrated with related systems. For instance, palladium-catalyzed C-H functionalization of phenyl 2-pyridylsulfonates has been developed for direct ortho-alkenylation and acetoxylation. nih.gov This methodology, which proceeds through a cyclopalladated intermediate, highlights the potential for similar transformations on the phenyl ring of the target compound.

The general strategy involves the coordination of a transition metal, such as palladium or rhodium, to a heteroatom within the benzoxazinone core, which then directs the activation of a nearby C-H bond on the phenyl substituent. This allows for the coupling with various partners, including alkenes, alkynes, and other aryl groups.

Halogenation Reactions of the Benzoxazinone Core

Halogenation of the benzoxazinone core provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of halogen atoms can be achieved at various positions on the benzene (B151609) ring of the benzoxazinone.

For example, the bromination of a 2-substituted 4H-3,1-benzoxazin-4-one can lead to the formation of a dibromoanthranilic acid derivative after ring opening. researchgate.net This indicates that direct halogenation of the benzoxazinone ring can be followed by subsequent transformations. While specific conditions for the direct halogenation of This compound are not detailed in the available literature, standard electrophilic aromatic substitution conditions would likely be applicable, with the substitution pattern being influenced by the directing effects of the existing substituents.

Reaction Mechanism Elucidation and Intermediates Characterization

Understanding the formation and subsequent reactions of the 2,3-benzoxazinone core is crucial for its application in synthesis. This section explores proposed mechanisms, potential structural isomerism, and the physicochemical factors that dictate reaction outcomes.

Detailed Mechanistic Proposals for Cyclization and Transformation Pathways

The synthesis of the 1H-2,3-benzoxazine ring system is considered a route to a rare class of compounds. acs.org One of the most direct mechanistic pathways involves the intramolecular cyclization of a suitable precursor, such as an α-hydroperoxy oxime or a related derivative of 2-benzoylbenzoic acid.

A plausible mechanism for the formation of this compound is the acid-catalyzed intramolecular cyclization of the oxime of a 2-benzoylbenzoyl derivative. The key steps are outlined below:

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).

Nucleophilic Attack: The carbonyl oxygen of the benzoyl group acts as an intramolecular nucleophile, attacking the imine carbon.

Cyclization & Deprotonation: This attack leads to the formation of a five-membered ring intermediate, which, upon deprotonation and rearrangement, is not the target. A more direct route involves the cyclization of a derivative of 2-carboxybenzophenone oxime. In this pathway, the carboxylic acid is activated, and the oxime oxygen acts as the nucleophile to close the six-membered ring.

Another established method for forming the 1H-2,3-benzoxazine ring is through an intramolecular Mitsunobu reaction of a precursor containing both a hydroxamic acid moiety and a primary alcohol. acs.org

Table 1: Proposed Mechanistic Steps for Cyclization

| Step | Description | Intermediate/Transition State |

| 1 | Precursor Formation | Synthesis of a 2-carboxybenzophenone oxime from 2-benzoylbenzoic acid and hydroxylamine. |

| 2 | Activation | The carboxylic acid group is activated, for example, by conversion to an acyl chloride or through the use of a coupling agent. |

| 3 | Intramolecular Cyclization | The oxygen atom of the oxime moiety performs a nucleophilic attack on the activated carbonyl carbon, leading to ring closure. |

| 4 | Product Formation | Elimination of a leaving group (e.g., HCl) yields the final this compound product. |

Transformations of the benzoxazinone ring itself often involve nucleophilic attack at the C-1 carbonyl carbon. This can lead to ring-opening, forming an acylated intermediate, which can then be used to synthesize other heterocyclic systems, a reactivity pattern common to 3,1-benzoxazinones that may be extrapolated. researchgate.net

Examination of Lactam-Lactim Tautomerism and Equilibrium Dynamics

Tautomerism is a fundamental concept in heterocyclic chemistry where isomers are readily interconverted, most commonly through the migration of a proton. nih.gov The this compound structure contains a cyclic amide-like moiety (-C(=O)-N-O-), making it a candidate for lactam-lactim tautomerism.

Lactam Form: The stable, conventional structure, this compound.

Lactim Form: The tautomeric form, 1-hydroxy-4-phenyl-2,3-benzoxazine.

While specific studies on the tautomeric equilibrium of this compound are not available, the principles can be inferred from extensive research on other lactam-containing heterocycles like 2-pyridones and quinazolinones. nih.govnih.govuni-muenchen.de The equilibrium between these two forms is typically influenced by several factors:

Solvent Polarity: Polar protic solvents can stabilize both forms through hydrogen bonding. In many cases, the lactam form is favored in polar solvents, while the lactim form may be more prevalent in non-polar environments. nih.gov

Substituents: The electronic nature of substituents on the aromatic rings can shift the equilibrium. Electron-withdrawing groups tend to increase the acidity of the N-H proton, potentially favoring the lactim form, whereas electron-donating groups stabilize the lactam form. mdpi.com

Temperature: Changes in temperature can shift the equilibrium constant of the tautomerization process. nih.gov

The two tautomers would have distinct spectroscopic signatures, which are crucial for their identification and quantification.

Table 2: General Spectroscopic Characteristics of Lactam vs. Lactim Tautomers

| Spectroscopic Method | Lactam Form (-C=O) | Lactim Form (-C=N- and -O-H) |

| FTIR Spectroscopy | Strong carbonyl (C=O) absorption band typically around 1680-1750 cm⁻¹. | Disappearance of the carbonyl band and appearance of a C=N stretch (approx. 1640-1660 cm⁻¹) and a broad hydroxyl (O-H) stretch (approx. 3200-3600 cm⁻¹). |

| ¹H NMR Spectroscopy | Signal corresponding to the N-H proton. | Disappearance of the N-H signal and appearance of a new, often broad, O-H proton signal. |

| ¹³C NMR Spectroscopy | Signal for the carbonyl carbon, typically in the range of δ 160-180 ppm. | Disappearance of the carbonyl signal and appearance of a new signal for the C-OH carbon at a different chemical shift. |

| UV-Vis Spectroscopy | Specific absorption maxima corresponding to the chromophore of the lactam structure. | A shift in the absorption maxima due to the altered conjugated system of the lactim chromophore. uni-muenchen.de |

Role of Steric and Electronic Factors in Reaction Outcomes

The reactivity of the this compound ring system is governed by the interplay of steric and electronic factors, which influence both the rate and the regioselectivity of its reactions.

Electronic Factors: The electron density distribution within the molecule is paramount. The carbonyl group at C-1 is electrophilic and is a primary site for nucleophilic attack.

Substituents on the Benzo Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the fused benzene ring would increase the electrophilicity of the C-1 carbonyl carbon, making it more susceptible to nucleophilic attack and potential ring-opening. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease its reactivity. This principle is observed in the synthesis of related 1,3-benzoxazin-4-ones, where electronic effects determine the stability of intermediates. nih.gov

Steric Factors: Steric hindrance plays a critical role in determining the accessibility of the reactive centers.

Attack at C-1: Bulky nucleophiles may face significant steric hindrance when approaching the C-1 carbonyl carbon, potentially slowing down or preventing the reaction.

Substituents at C-4: The 4-phenyl group itself imparts significant steric bulk. Ortho-substituents on this phenyl ring could further shield one face of the benzoxazinone ring system, potentially directing incoming reagents to the less hindered face.

Substituents on the Benzo Ring: Substituents at the C-8 position would be adjacent to the heterocyclic nitrogen atom and could influence the conformation of the ring and the approach of reagents.

In syntheses of related benzoxazine (B1645224) structures, the substitution pattern on the starting materials dictates the reaction outcome, highlighting the importance of these effects. For instance, in the reaction of Schiff bases with triphosgene, the electronic nature of the substituents determines whether a 1,3-benzoxazine-2,4-dione or a 4-methylene-1,3-benzoxazine-2-one is formed. orientjchem.org

Table 3: Predicted Influence of Steric and Electronic Factors

| Factor | Position of Influence | Predicted Effect on Reactivity | Example Reaction |

| Electronic (EWG) | Fused Benzo Ring (e.g., C-6, C-8) | Increases electrophilicity of C-1 carbonyl, accelerating nucleophilic attack. | Ring-opening by nucleophiles. |

| Electronic (EDG) | Fused Benzo Ring (e.g., C-6, C-8) | Decreases electrophilicity of C-1 carbonyl, slowing nucleophilic attack. | Ring-opening by nucleophiles. |

| Steric (Bulky Group) | 4-Phenyl Ring (ortho position) | Hinders approach of reagents to the heterocyclic ring, potentially directing stereochemistry. | Addition reactions. |

| Steric (Bulky Group) | Fused Benzo Ring (C-5, C-8) | May influence ring conformation and hinder access to adjacent atoms. | Cyclization or substitution reactions. |

Computational Chemistry Investigations of Benzoxazinone Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational investigations into benzoxazinone (B8607429) derivatives. These methods provide a robust framework for understanding the electronic and structural characteristics of these molecules.

Furthermore, DFT allows for the calculation of various electronic properties that govern the molecule's behavior. These properties include the dipole moment, polarizability, and the molecular electrostatic potential (MEP) surface map. The MEP is particularly valuable as it helps to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis is another technique employed to study molecular stability arising from charge delocalization and intramolecular interactions. nih.gov

Understanding the synthesis and reactivity of benzoxazinones can be significantly enhanced through the computational analysis of reaction mechanisms. DFT calculations are used to map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition state structures. nih.gov

For example, studies on the formation of the benzo nih.govijpsjournal.comoxazin-3(4H)-one structure have used DFT to suggest that the energy barriers for certain reaction pathways can be overcome, leading to the thermodynamically favorable formation of the product. nih.gov By calculating the energy of the transition state, researchers can determine the activation energy of a reaction, providing insights into its kinetics. This is vital for optimizing reaction conditions to improve yields and for understanding complex transformations, such as tautomerization processes, where the molecule converts between different isomeric forms. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. DFT calculations are widely used to determine the energies of these orbitals. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive. These calculations are also fundamental for simulating UV-Vis spectra using Time-Dependent DFT (TD-DFT), as the electronic transitions, such as the HOMO → LUMO transition, correspond to the absorption of light at specific wavelengths. scirp.org

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of benzoxazinone derivatives, particularly in the context of their interactions with biological systems.

Molecular docking is a powerful computational technique used to predict how a small molecule (ligand), such as a benzoxazinone derivative, binds to a macromolecular target, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.gov

Studies on various benzoxazinone derivatives have employed molecular docking to explore their potential as inhibitors of various enzymes. These simulations predict the preferred binding orientation of the ligand within the active site of the target and estimate the strength of the interaction, often expressed as a binding affinity or docking score. ijpsjournal.comresearchgate.netresearchgate.net For example, docking studies have identified key amino acid residues that are essential for the binding of benzoxazinone derivatives to targets like DNA gyrase and pancreatic α-amylase. ijpsjournal.comnih.gov

Interactive Table: Molecular Docking of Benzoxazinone Derivatives

| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one | E. coli DNA gyrase | -7.5 to -8.5 | Asp73, Gly77, Pro79, Arg136 |

| Isoxazolinyl-1,2,3-triazolyl- nih.govijpsjournal.com-benzoxazin-3-one | Pancreatic α-amylase | -9.1 to -9.2 | Asp197, Glu233, Asp300 |

Note: The data presented are representative findings from various studies on benzoxazinone derivatives and are not specific to 4-Phenyl-1H-2,3-benzoxazin-1-one itself.

While molecular docking provides a static snapshot of ligand-target binding, atomistic molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics and stability of both the ligand and its complex with a biological target. nih.gov

In the context of benzoxazinone derivatives, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the persistence of key interactions, such as hydrogen bonds, over time. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com This detailed understanding of the dynamic interactions is crucial for the rational design of more potent and selective inhibitors. nih.gov

High-throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) has emerged as a powerful computational strategy in drug discovery to screen vast libraries of chemical compounds against a biological target. This approach utilizes computational models to predict the likelihood of a compound binding to a target protein, thereby narrowing down the number of candidates for experimental testing. While specific HTVS studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodologies employed for related benzoxazinone derivatives illustrate the potential of this approach.

One prominent technique is diversity-based high-throughput virtual screening (D-HTVS). This method first selects a diverse subset of molecular scaffolds from a large chemical library for initial docking against the target protein. This is followed by the docking of the full library of compounds that share the promising scaffolds. This hierarchical approach is more efficient than screening every single compound in the library.

A notable study employed D-HTVS to screen the ChemBridge small molecule library against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key targets in gastric cancer. nih.govresearchgate.net This screening led to the identification of a benzoxazinone-containing compound, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (referred to as C3), as a potent dual inhibitor. nih.govresearchgate.netuni.lunih.gov The process involved:

Initial Screening: A diverse set of scaffolds from the ChemBridge library was docked against the active sites of EGFR and HER2.

Focused Docking: Compounds sharing the scaffolds of the top-scoring hits were then docked to refine the selection.

Hit Identification: Compound C3 was identified as having a high binding affinity for both EGFR and HER2. nih.govresearchgate.net

Further Analysis: The stability of the protein-ligand complexes for the top candidates was further assessed using atomistic molecular dynamics simulations and binding free energy calculations. nih.govresearchgate.net

Such methodologies, while applied to a different benzoxazinone derivative, demonstrate a viable pathway for the future discovery of biological activities of this compound by screening it against various therapeutic targets.

In Silico Prediction and Analysis Relevant to Chemical Behavior

Computational methods are invaluable for predicting the physicochemical properties of molecules, which are crucial for understanding their behavior in various chemical and biological systems. For this compound, several key descriptors have been predicted using computational tools and are available in public databases such as PubChem. uni.lu These descriptors provide insights into the molecule's structure, lipophilicity, and potential for interactions.

Table 1: Predicted Physicochemical Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | PubChem uni.lu |

| Molecular Weight | 223.23 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 223.063328530 Da | PubChem nih.gov |

| XlogP (predicted) | 2.9 | PubChem nih.gov |

| Topological Polar Surface Area | 38.7 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This table is interactive. You can sort and filter the data.

The predicted XlogP value of 2.9 suggests that this compound has a moderate degree of lipophilicity. nih.gov The topological polar surface area (TPSA) of 38.7 Ų is also within the range typically associated with good oral bioavailability in drug-like molecules. nih.gov

Further computational predictions relate to the molecule's behavior in mass spectrometry, specifically its predicted collision cross-section (CCS) values for different adducts. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.07060 | 145.4 |

| [M+Na]⁺ | 246.05254 | 155.8 |

| [M-H]⁻ | 222.05604 | 153.0 |

| [M+NH₄]⁺ | 241.09714 | 161.9 |

| [M+K]⁺ | 262.02648 | 152.5 |

| [M+H-H₂O]⁺ | 206.06058 | 137.1 |

| [M+HCOO]⁻ | 268.06152 | 168.0 |

| [M+CH₃COO]⁻ | 282.07717 | 159.2 |

This table is interactive. You can sort and filter the data. Data sourced from PubChem. uni.lu

The study of how molecules adsorb onto surfaces is critical in fields ranging from materials science to analytical chemistry. Computational modeling provides a molecular-level understanding of these adsorption processes. While specific computational studies on the adsorption of this compound were not identified in the available literature, research on structurally related compounds can shed light on the potential mechanisms.

A relevant example is the computational modeling of the adsorption of hydroxybenzoate derivatives of saxitoxin (B1146349) onto a graphene surface. researchgate.net This study utilized the Merck Molecular Force Field 94 (MMFF94) to determine the supramolecular adsorption. researchgate.net The key findings from this type of study that could be applicable to this compound include:

Favorable Adsorption: The formation of a complex between the molecule and the graphene surface was found to be energetically favorable. researchgate.net

Role of π-π Stacking: For aromatic compounds, π-π stacking interactions are a predominant contributor to the adsorption energy. researchgate.net Given the presence of two aromatic rings in this compound, this interaction would likely play a significant role in its adsorption to graphitic or other π-rich surfaces.

Interaction Stages: The adsorption process can be visualized in stages. Initially, at larger distances, dispersive forces and noncovalent ion-π or XH-π stacking are responsible for the attraction. As the molecule approaches the surface, π-π stacking interactions become dominant in stabilizing the complex. researchgate.net

Such computational models, typically performed in a vacuum to isolate the fundamental interactions, can provide qualitative agreement with experimental results, such as chromatographic retention times on graphitic stationary phases. researchgate.net These approaches hold promise for future investigations into the surface interactions of this compound.

Advanced Analytical Techniques for Comprehensive Structural Elucidation and Reaction Monitoring

Spectroscopic Methods for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental research data for 4-Phenyl-1H-2,3-benzoxazin-1-one is not available in the cited literature, the expected features of its NMR spectra can be described based on its structure.

The ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the nine protons in the molecule. The protons on the phenyl substituent and the fused benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The integration of these signals would correspond to the number of protons in each distinct chemical environment. The specific chemical shifts and coupling patterns (splitting) of these aromatic protons would provide detailed information about their relative positions on the rings and confirm the substitution pattern of the benzoxazinone (B8607429) core.

The ¹³C-NMR spectrum would reveal signals for each of the 14 carbon atoms in the this compound molecule. Key expected signals include the carbonyl carbon (C=O) of the lactone group, which would appear significantly downfield (typically in the 160-170 ppm range), and the C=N carbon, also in the downfield region. The remaining signals would correspond to the aromatic carbons of the two phenyl rings.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for distinguishing between the different types of carbon atoms based on the number of attached protons. In a DEPT-135 spectrum:

CH₃ and CH groups would appear as positive signals.

CH₂ groups would appear as negative signals.

Quaternary carbons (including the C=O and C=N carbons, as well as the carbon atoms at the ring junctions and the point of phenyl substitution) would be absent.

By comparing the broadband-decoupled ¹³C-NMR spectrum with the DEPT-135 spectrum, a complete assignment of all carbon signals can be achieved, fully elucidating the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands confirming its key structural features.

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) group would be prominent, typically appearing in the range of 1750-1780 cm⁻¹. Another key absorption would be the C=N stretching vibration, expected around 1620-1680 cm⁻¹. The spectrum would also show multiple bands corresponding to C=C stretching vibrations within the aromatic rings (approximately 1450-1600 cm⁻¹) and C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹). The presence of the C-O bond within the oxazinone ring would also give rise to characteristic stretching bands.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₁₄H₉NO₂), the exact mass is 223.0633 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at this m/z value, confirming the elemental composition. While experimental data is limited, predicted mass spectrometry data for various adducts have been calculated. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 224.07060 |

| [M+Na]⁺ | 246.05254 |

| [M-H]⁻ | 222.05604 |

| [M+NH₄]⁺ | 241.09714 |

| [M+K]⁺ | 262.02648 |

| [M]⁺ | 223.06277 |

This data is predicted and not from experimental analysis.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the lactone ring and cleavages yielding fragments corresponding to the phenyl and benzoyl moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound contains an extensive system of conjugation, encompassing the fused benzene ring, the oxazinone ring, and the phenyl substituent. Due to this conjugation, the molecule would be expected to exhibit strong absorption bands in the UV region. The spectrum would likely show multiple absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic and heterocyclic systems. The precise wavelengths and intensities of these absorptions provide a characteristic fingerprint of the compound's electronic structure.

Chromatographic Separation and Analysis Techniques

Chromatography is an indispensable tool in the analysis of this compound, enabling its separation from reactants, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, such as purity assessment, isomer separation, or the analysis of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Due to the compound's aromatic nature and polarity, reversed-phase HPLC is the most common and effective approach. In this method, the compound is partitioned between a nonpolar stationary phase (typically octadecylsilyl- or C18-bonded silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.

The purity of a sample is determined by injecting a solution onto the HPLC column and monitoring the eluent with a UV detector, typically at a wavelength where the benzoxazinone chromophore absorbs strongly. A pure sample will ideally yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities, and their quantity can be estimated by comparing their peak areas to that of the main compound, assuming similar response factors.

For separating isomers, such as positional isomers that might arise during synthesis, HPLC offers excellent resolution. Phenyl-based stationary phases can be particularly effective for separating aromatic isomers due to specific π-π interactions between the analyte and the column packing. Furthermore, if chiral centers are present in derivatives of the compound, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive to form transient, diastereomeric complexes with the enantiomers, which allows for their separation. chromatographyonline.comchiralpedia.com

Table 1: Typical HPLC Parameters for Analysis of Benzoxazinone Derivatives This table presents a generalized set of starting parameters for the HPLC analysis of aromatic heterocyclic compounds like this compound, based on common practices for this class of molecules.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or Phenyl Column (e.g., 250 x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity and/or π-π interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column; gradient elution is used to resolve compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and affects resolution. |

| Detection | UV at 245-254 nm | Monitors the eluent for the compound based on its absorbance of UV light. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by maintaining a stable operating temperature. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. researchgate.net This hyphenated technique is invaluable for analyzing complex reaction mixtures and identifying unknown components, impurities, or metabolites related to this compound.

After the sample is injected into the LC system and components are separated, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds, as it can protonate the molecule to form a pseudomolecular ion [M+H]+ with minimal fragmentation. scitepress.org For this compound (C₁₄H₉NO₂), the expected mass for the protonated molecule is approximately 224.07 m/z. uni.lu

The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing a mass spectrum for each eluting peak. This allows for the unambiguous identification of the target compound. Moreover, by analyzing the masses of other peaks in the chromatogram, one can identify starting materials, byproducts, and degradation products, providing a comprehensive profile of the mixture. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to further fragment the parent ions, yielding structural information that helps in the definitive identification of unknown compounds. nih.govdtu.dk

Table 2: Predicted m/z Adducts for this compound in LC-MS Data predicted for C₁₄H₉NO₂ (Monoisotopic Mass: 223.06332 Da). Source: PubChemLite. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₀NO₂]⁺ | 224.07060 |

| [M+Na]⁺ | [C₁₄H₉NNaO₂]⁺ | 246.05254 |

| [M+K]⁺ | [C₁₄H₉KNO₂]⁺ | 262.02648 |

| [M-H]⁻ | [C₁₄H₈NO₂]⁻ | 222.05604 |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, its direct application to this compound is limited due to the compound's relatively high molecular weight, polarity, and low volatility. mdpi.com Direct injection of the compound into a GC system would likely result in poor chromatographic performance, including broad peaks and potential decomposition in the hot injector port, rather than volatilization.

Therefore, GC is not a standard method for analyzing the intact this compound molecule. Its utility is instead confined to the analysis of any volatile precursors, reactants (such as benzoyl chloride, if used in synthesis), or low-molecular-weight degradation products that might be present in a sample. For instance, GC could be used to monitor the consumption of a volatile starting material during a reaction or to profile volatile organic impurities in a bulk sample. For many nitrogen-containing heterocyclic compounds, GC is a viable technique, but their applicability is highly dependent on their volatility. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

While chromatographic techniques are essential for analyzing samples in solution, X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. Although a published crystal structure for this compound was not found, the crystallographic data for its close isomer, 2-Phenyl-4H-3,1-benzoxazin-4-one, provides a strong basis for understanding the structural characteristics of this class of compounds. researchgate.net

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles within the molecule. For the isomer 2-Phenyl-4H-3,1-benzoxazin-4-one, studies have shown that the molecule is nearly planar. researchgate.net The planarity is a key feature, indicating significant electronic conjugation across the fused ring system.

A critical geometric parameter is the dihedral angle between the plane of the phenyl ring and the plane of the benzoxazinone fragment. In the case of the 2-phenyl isomer, this angle is very small, at 3.72(4)°. researchgate.net This near-coplanarity suggests that the phenyl substituent is aligned with the main heterocyclic ring system, which can maximize π-orbital overlap. The data obtained from such an analysis is crucial for computational modeling and for understanding the molecule's electronic properties.

Table 3: Selected Crystallographic Data for the Isomer 2-Phenyl-4H-3,1-benzoxazin-4-one Data obtained from the crystallographic study of 2-Phenyl-4H-3,1-benzoxazin-4-one, which serves as a representative example for this structural class. Source: Thilagavathy et al. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |

| Space Group | P2₁/n | Describes the symmetry elements present within the crystal lattice. |

| a (Å) | 13.3055 (16) | Unit cell dimension. |

| b (Å) | 3.8930 (4) | Unit cell dimension. |

| c (Å) | 20.445 (2) | Unit cell dimension. |

| β (°) | 94.946 (3) | Unit cell angle. |

| Dihedral Angle | 3.72 (4)° | The angle between the phenyl ring and the benzoxazinone plane. |

Beyond defining the geometry of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, which is governed by a network of intermolecular forces. These non-covalent interactions are critical for determining the physical properties of the solid, such as melting point and solubility.

For phenyl-substituted benzoxazinones, two primary types of interactions are observed:

Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like O-H or N-H, weak C—H⋯O hydrogen bonds can play a significant role in stabilizing the crystal structure. In the crystal structure of the 2-phenyl isomer, intermolecular C—H⋯O interactions are present, where a hydrogen atom from a phenyl ring on one molecule interacts with the carbonyl oxygen atom of a neighboring molecule. researchgate.net Specifically, the C10—H10···O2 interaction has a H···A distance of 2.51 Å and a D—H···A angle of 142°. researchgate.net

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings attract one another. This is a dominant packing force in many aromatic compounds. In the crystal lattice of 2-Phenyl-4H-3,1-benzoxazin-4-one, molecules are arranged into stacks parallel to the b-axis, facilitated by these interactions. The distance between the centroids of the interacting aromatic rings is a key measure of this stacking, with a reported distance of 4.2789(11) Å for the isomer. researchgate.net A similar interaction is noted in 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one, with a centroid-centroid distance of 3.6(17) Å. researchgate.net These forces, along with weaker hydrogen bonds, create a stable, three-dimensional supramolecular architecture.

Structure Activity Relationship Sar Investigations and Mechanistic Probes in Academic Research

Correlation of Benzoxazinone (B8607429) Structural Features with Reactivity and Stability

The reactivity and stability of the 4-Phenyl-1H-2,3-benzoxazin-1-one scaffold are profoundly influenced by the nature and position of substituents on its aromatic rings, as well as by subtle intramolecular forces.

Influence of Substituent Position and Electronic Nature on Reaction Pathways and Yields

The substitution pattern on both the phenyl ring at the 4-position and the fused benzene (B151609) ring of the benzoxazinone core plays a critical role in directing reaction pathways and influencing product yields. For instance, in the synthesis of related benzoxazin-4-one derivatives, the position of substituents on an aniline (B41778) precursor was found to be a determining factor for biological activity. Specifically, ortho-substituted aniline derivatives proved to be significantly more effective than their meta- and para-isomers in yielding active compounds. nih.gov

Furthermore, the electronic properties of these substituents are paramount. A study on related 4H-3,1-benzoxazin-4-ones demonstrated that the hetero-ring can be readily opened by nucleophiles like aromatic thiols, leading to thioanthranilates. researchgate.net This highlights the electrophilic nature of the carbonyl group within the oxazinone ring, a reactivity that can be modulated by electron-donating or electron-withdrawing groups on the aromatic systems. The synthesis of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one from p-nitroanthranilic acid and benzoyl chloride illustrates a specific synthetic route where a substituent (the nitro group) is incorporated. researchgate.net

The following table summarizes the observed influence of substituent patterns on the outcomes of reactions involving benzoxazinone-related structures.

| Substituent Position/Nature | Observed Effect on Reactivity/Yield | Reference Compound/Class |

| Ortho-substituted aniline precursor | More effective in producing active compounds compared to meta- and para-isomers. | 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives |

| Electron-withdrawing group (e.g., nitro) | Facilitates specific synthetic pathways, such as the formation of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one. | 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one |

| General | The hetero-ring is susceptible to nucleophilic attack, leading to ring-opening. | 2-phenyl-3,1-benzoxaz-4-one |

Impact of Intramolecular Interactions on Stability and Reactivity

Moreover, weak π–π stacking interactions between adjacent molecules, with a centroid–centroid distance of 3.6 (17) Å, further contribute to the stability of the crystal lattice, forming parallel layers. researchgate.net The planarity of the benzoxazin-4-one fused-ring system is a notable feature, with minimal deviation from a flat structure. This planarity is critical for its photophysical properties and is often stabilized by intramolecular hydrogen bonds.

Structure-Binding Affinity Relationships from Computational Studies

Computational chemistry has become an indispensable tool for predicting and understanding how this compound and its analogs interact with biological targets at a molecular level.

Identification of Structural Motifs Critical for Binding to Target Enzymes or Receptors

Computational studies have been instrumental in identifying the key structural features of benzoxazinone derivatives that are essential for high-affinity binding to specific enzymes or receptors. For a series of benzoxazin-3-one (B8392483) derivatives designed as mineralocorticoid receptor (MR) antagonists, a 1,2-diaryl framework was identified as a crucial structure for high binding affinity. nih.gov This discovery was based on analysis of the crystal structure of an MR/compound complex and subsequent docking models. nih.gov

In another example, molecular docking studies of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety suggested that specific compounds could interact with the binding sites related to Nrf2, a protein involved in the anti-inflammatory response. nih.gov Similarly, for piperidine (B6355638)/piperazine-based compounds with sigma receptor affinity, computational analysis revealed that a piperidine nitrogen atom, a 4-phenylpiperazine tail, and a benzyl (B1604629) moiety served as essential hydrophobic and ionizable groups for binding. nih.gov

The following table highlights key structural motifs and their associated biological targets as identified through computational studies.

| Structural Motif | Target Enzyme/Receptor | Type of Interaction |

| 1,2-Diaryl framework | Mineralocorticoid Receptor (MR) | High-affinity binding |

| 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole | Nrf2-related binding sites | Interaction to prevent degradation |

| Piperidine nitrogen, 4-phenylpiperazine tail, benzyl group | Sigma Receptor 1 (S1R) | Hydrophobic and ionizable interactions |

| Electron-rich wing and hydrophobic wing | HIV Reverse Transcriptase (non-nucleoside binding site) | π–π stacking interactions |

Computational Prediction and Validation of Ligand-Receptor Interactions and Binding Energies

Computational methods are widely used to predict the binding modes and estimate the binding free energies of ligands to their target receptors. These predictions are crucial for prioritizing compounds for synthesis and experimental testing. For instance, atomistic molecular dynamics simulations followed by solvent-based Gibbs binding free energy calculations were used to identify a benzoxazin-containing compound with good affinity for both EGFR and HER2 kinases. researchgate.net

In the study of sigma receptor ligands, molecular dynamic simulations helped to identify the crucial amino acid residues that interact with the most potent compounds. nih.gov These simulations can reveal the dynamic nature of the ligand-receptor complex and provide a more accurate picture of the binding event than static docking poses alone. The development of empirical models, sometimes starting from a Linear Interaction Energy (LIE) model, allows for the prediction of binding free energy for a series of compounds, which can then be validated against experimental data. nih.gov

Investigation of Specific Interactions as Mechanistic Probes

The specific chemical interactions of this compound and its derivatives can be leveraged as mechanistic probes to understand complex biological processes. The inherent reactivity of the benzoxazinone core allows for the synthesis of a diverse range of compounds that can be used to explore biological pathways. For example, the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives with a 1,2,3-triazole moiety was proposed to investigate whether this modification could enhance anti-inflammatory activity in neural cells. nih.gov By observing the effects of these systematically modified compounds, researchers can deduce the structural requirements for a particular biological response.

The ability of these compounds to interact with multiple targets is also a subject of investigation. For instance, a novel pyrrole (B145914) derivative was identified as a dual-targeting inhibitor of both human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. nih.gov Such multi-target compounds can serve as powerful tools to probe the interplay between different signaling pathways in diseases like cancer.

Benzoxazinones as Probes for Enzyme Inhibition Mechanisms

The amenability of the benzoxazinone core to chemical diversification has made it an excellent probe for exploring the inhibition mechanisms of various enzymes, particularly hydrolases.

α/β Hydrolases and Monoacylglycerol Lipase (B570770) (MAGL): Monoacylglycerol lipase (MAGL) is a key serine hydrolase characterized by the canonical α/β-hydrolase fold. nih.gov This class of enzymes is responsible for the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The study of MAGL inhibitors provides a clear example of how compounds can be used to probe enzyme mechanisms. For instance, inhibitors like the piperidine carbamate (B1207046) JZL184 have been shown to act irreversibly by carbamoylating the enzyme's catalytic serine nucleophile (Ser122). nih.gov This covalent modification serves as a powerful mechanistic probe, allowing for the functional and proteomic analysis of MAGL's role in various tissues. nih.gov Inhibition of MAGL in macrophages, a key source of inflammation, has been shown to have anti-inflammatory and antifibrogenic effects. nih.gov This demonstrates how targeting a specific α/β hydrolase with inhibitor probes can elucidate its role in complex pathological processes like liver injury. nih.gov

Cholesterol Esterase (CEase): Pancreatic cholesterol esterase (CEase) is another important serine hydrolase involved in the absorption of dietary cholesterol. nih.gov While specific studies on this compound are limited, research on structurally related benzoflavones provides insight into the inhibition mechanism of this enzyme. A series of 5,6-benzoflavone derivatives were found to be potent CEase inhibitors, with the most active compound, B-16, exhibiting an IC₅₀ value of 0.73 nM. researchgate.net Kinetic studies revealed a mixed-type inhibition, and molecular docking suggested that the inhibitor completely blocks the catalytic assembly of the enzyme. nih.govresearchgate.net The inhibitor is thought to bind within a hydrophobic cavity and interact with the oxyanion hole, preventing the enzyme from participating in the ester hydrolysis mechanism. nih.gov This use of flavonoid scaffolds as probes demonstrates a strategy for understanding the key interactions necessary for inhibiting CEase activity.

Acetylcholinesterase (AChE): The benzoxazinone scaffold has been utilized to develop novel inhibitors for human acetylcholinesterase (hAChE), an enzyme critical to the pathology of Alzheimer's disease. Researchers have synthesized series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives to probe the enzyme's active site. nih.govnih.gov Kinetic inhibition assays with the most active compounds demonstrated a non-competitive inhibition mechanism. nih.govnih.gov Molecular docking studies further revealed that these benzoxazinone derivatives share a binding mode similar to the approved drug donepezil, indicating their potential to interact with key residues within the enzyme. nih.gov The inhibitory activity of various synthesized compounds highlights the importance of specific substitutions on the benzoxazinone ring system. nih.gov

| Compound | % AChE Inhibition at 100 µM (± SD) |

|---|---|

| Donepezil | 95.96 ± 0.45 |

| 7a | 79.94 ± 2.72 |

| 7d | 80.03 ± 1.00 |

| 11a | 72.04 ± 1.91 |

| 7b | 47.49 ± 2.30 |

| 7e | 49.27 ± 4.83 |

Molecular-Level Insights into Inhibition of Specific Protein Targets

By systematically modifying the benzoxazinone structure, researchers have gained molecular-level insights into how these compounds interact with and inhibit specific protein targets crucial for disease progression.

Topoisomerase I: Human topoisomerase I (hTopo I) is a vital enzyme for DNA replication and a target for anticancer drugs. nih.govrsc.org Research into 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives has identified them as new hTopo I inhibitors. nih.gov These studies have distinguished between two mechanisms of inhibition: catalytic inhibition and poison-like activity, where the inhibitor stabilizes the enzyme-DNA cleavage complex. nih.gov One derivative, BONC-001, was identified as the most effective catalytic inhibitor, likely by preventing the enzyme from binding to its DNA substrate, while BONC-013 was found to be a potent poison, significantly more so than the well-known poison camptothecin. nih.gov Structure-activity relationship studies indicated that a hydroxyl group at a specific position was important for catalytic inhibition, whereas a methyl group at another position enhanced the poisonous effect. nih.gov Crucially, the mechanism for the poison BONC-013 was determined not to be through DNA intercalation. nih.gov

| Compound | Inhibitory Activity | IC₅₀ (mM) |

|---|---|---|

| BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one) | Catalytic Inhibitor | 8.34 |

| BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) | Poison | 0.0006 |

| Camptothecin (Reference) | Poison | 0.034 |

Methionyl-tRNA Synthetase (MetRS): Methionyl-tRNA synthetase is an essential enzyme in protein biosynthesis, responsible for attaching methionine to its corresponding tRNA. researchgate.netnih.gov This function makes it a validated target for antimicrobial agents. nih.gov While specific mechanistic studies involving the this compound scaffold are not widely documented, research on other inhibitors reveals key mechanisms. For example, the inhibitor REP8839 acts competitively with respect to methionine and uncompetitively with ATP, with a high potency (Ki of 10 pM) against Staphylococcus aureus MetRS. researchgate.net Other inhibitors have been found to bind to allosteric sites, revealing new avenues for drug design. nih.gov The study of such inhibitors provides a framework for understanding how novel scaffolds, including benzoxazinones, could be designed to disrupt MetRS function.

α-Amylase and α-Glucosidase: Benzoxazinone derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov Delaying the action of these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.gov Synthesized benzoxazine-based aglycones demonstrated inhibitory activity against both enzymes, with IC₅₀ values generally ranging from 11 µM to 60 µM. nih.gov Structure-activity relationship studies on different benzoxazinones suggest that the presence of a hydroxyl group at the N-4 position of the benzoxazinone skeleton is essential for inhibitory activity against α-amylase. nih.gov The inhibition mechanism for α-glucosidase has been characterized as competitive and reversible. frontiersin.org

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| Compound 7 | 11 | 11.5 |

| Compound 1 | 19 | 21 |

| Compound 2 | 58 | 60 |

| Compound 3 | 35 | 32 |

| Compound 8 | 29 | 31 |

EGFR/HER2 Kinases: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases whose amplification and activation are implicated in the growth of various cancers. nih.gov A high-throughput computational screening identified a compound containing two benzoxazinone moieties, C3, as a novel and potent dual inhibitor of both EGFR and HER2 kinases. nih.gov In vitro assays confirmed its activity, with IC₅₀ values of 37.24 nM for EGFR and 45.83 nM for HER2. nih.gov Molecular dynamics simulations provided insight into its binding mode, showing a high affinity for the active sites of both kinases. nih.gov Such dual inhibitors are of significant interest as they can potentially overcome resistance mechanisms that arise with single-target therapies. nih.gov

Understanding the Modulation of Cellular Pathways by Benzoxazinone Scaffolds

Beyond inhibiting single protein targets, benzoxazinone-based compounds are utilized as probes to understand their broader impact on complex cellular signaling pathways.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. news-medical.net Its dysregulation is a hallmark of many cancers. Studies have shown that benzoxazine derivatives can directly modulate this pathway. The compound LTUR6 was found to inhibit the phosphorylation of AKT, a key kinase in the cascade. nih.gov This inhibition, in combination with a standard chemotherapeutic agent, led to the increased activation of downstream targets like mTOR and p38α, ultimately promoting apoptotic signaling. nih.gov Similarly, another related compound, (+)-anthrabenzoxocinone, was shown to suppress the PI3K/AKT/mTOR pathway in a dose-dependent manner, leading to cell cycle arrest and apoptosis. news-medical.net

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38 kinases) are crucial for transducing extracellular signals into cellular responses like proliferation and inflammation. frontiersin.org As mentioned, the benzoxazine derivative LTUR6 was found to increase the activation of p38α, a member of the MAPK family, thereby linking the benzoxazinone scaffold to the modulation of this critical signaling network. nih.gov

Furthermore, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to modulate pathways related to inflammation and oxidative stress. These compounds were found to significantly activate the Nrf2-HO-1 pathway, which plays a key role in the antioxidant defense system, leading to reduced production of reactive oxygen species (ROS) and a decrease in microglial inflammation. nih.gov

Advanced Research Directions and Non Clinical Applications of Benzoxazinone Scaffolds

Role as Synthons and Building Blocks in Complex Molecule Synthesis

The benzoxazinone (B8607429) core is a valuable synthon, or synthetic building block, in organic chemistry. Its inherent reactivity, particularly at the C2 and C4 positions which carry partial positive charges, makes it susceptible to nucleophilic attack, enabling ring-opening and subsequent rearrangement reactions to form a variety of other complex molecules. mdpi.comnih.gov

Utilization in the Construction of Diverse Heterocyclic Frameworks (e.g., Quinazolinones, Isoxazolines, Triazoles)

The 4-Phenyl-1H-2,3-benzoxazin-1-one scaffold is a key intermediate in the synthesis of a wide array of other heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Quinazolinones: One of the most prominent applications of benzoxazinones is their conversion to quinazolinones. This transformation is typically achieved by reacting the benzoxazinone with primary amines. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening and subsequent cyclization to form the quinazolinone structure. nih.govnih.gov For example, reacting a 2-substituted benzoxazinone with amines like aniline (B41778) or benzylamine results in the corresponding 2,3-disubstituted quinazolinones. nih.gov This method is valued for its efficiency and is a common strategy in the synthesis of biologically active quinazolinone derivatives. mongoliajol.inforesearchgate.net

Isoxazolines and Triazoles: The benzoxazinone framework can be modified to incorporate functionalities that allow for the construction of other heterocyclic systems like isoxazolines and triazoles. This is often achieved through multi-step synthetic sequences. For instance, a propargyl group can be attached to the benzoxazinone, which can then undergo a 1,3-dipolar cycloaddition reaction with an azide to form a 1,2,3-triazole ring. nih.gov Similarly, introducing an allylic group and reacting it with a nitrile oxide (generated in situ) via another 1,3-dipolar cycloaddition can yield an isoxazoline ring. nih.govresearchgate.net These "click chemistry" approaches enable the modular synthesis of complex polyheterocyclic molecules containing the benzoxazinone, triazole, and isoxazoline motifs. nih.gov

| Original Scaffold | Reagent/Reaction Type | Resulting Heterocycle | Reference(s) |

| Benzoxazinone | Primary Amines (e.g., Aniline) | Quinazolinone | nih.govnih.gov |

| Propargylated Benzoxazinone | Azides (1,3-Dipolar Cycloaddition) | 1,2,3-Triazole | nih.gov |

| Allylated Benzoxazinone | Nitrile Oxides (1,3-Dipolar Cycloaddition) | Isoxazoline | nih.govresearchgate.net |

Application as Native Directing Groups for Ortho-Functionalization

In modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy for its atom economy and efficiency. Benzoxazinone scaffolds have been identified as excellent "native directing groups" for achieving regioselective functionalization of aromatic rings. mdpi.comnih.gov The nitrogen atom within the benzoxazinone ring can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond on an adjacent aromatic ring (often at the ortho position). researchgate.netnih.gov This directed C-H activation allows for the selective introduction of various functional groups, such as halogens, acetoxy groups, or hydroxyl groups, a task that would otherwise require pre-functionalized starting materials and more complex synthetic routes. mdpi.comconsensus.app

Applications in Materials Science and Advanced Materials Development

The inherent properties of the benzoxazinone ring system, including its thermal stability and aromatic nature, make it an attractive component for the development of advanced materials.

Incorporation into Functional Polymers and Resins

Benzoxazinone derivatives are utilized as monomers or building blocks in the synthesis of high-performance polymers, most notably polybenzoxazines. mdpi.comnih.gov Polybenzoxazines are a class of thermosetting resins known for a unique combination of desirable properties, including near-zero shrinkage upon curing, high thermal stability, excellent chemical resistance, low water absorption, and good dielectric properties. researchgate.net The flexibility in the chemical design of benzoxazine (B1645224) monomers allows for the tuning of the final polymer's properties. By incorporating different functional groups into the benzoxazinone structure, researchers can create polymers with tailored characteristics for specific applications, such as in the aerospace, electronics, and automotive industries. researchgate.net

Development of Optoelectronic Devices and Fluorescence Emission Materials

Certain benzoxazinone derivatives exhibit strong fluorescence, making them suitable for use in optoelectronic applications like organic light-emitting devices (OLEDs). mdpi.comnih.gov For example, specific benzoxazinone compounds have been synthesized that show strong photoluminescence in the yellow-green or orange parts of the spectrum. scientific.netscientific.net These materials can be incorporated as the emissive layer in multilayer OLEDs. Devices fabricated with these benzoxazinone derivatives have demonstrated efficient electroluminescence, proving their potential as emitters in display and lighting technologies. scientific.netscientific.net Furthermore, the fluorescence of benzoxazinone compounds can be tuned, with some exhibiting a fluorescence maximum at 526 nm upon excitation at 380 nm. justia.com Their high lightfastness also makes them useful as fluorescent pigments in security inks and toners. justia.com

| Benzoxazinone Derivative | Emission Color | Application | Key Finding(s) | Reference(s) |

| 2-[2-(p-toluenesulphonylamino)phenyl]-4H-3,1- benzoxazin-4-one (TSPAPB) | Yellow-Green | OLEDs | Emission at 576 nm with a current efficiency of 1.09 cd/A. | scientific.net |

| 2-[2-(p-toluenesulphonylamino)-5-chlorophenyl]-6- chloro-4H-3,1-benzoxazin-4-one (Cl-TSB) | Orange | OLEDs | Electroluminescent peak at ca. 620 nm with luminance over 100 cd/m². | scientific.net |

| Sulfonyl Ureido Benzoxazinones | Varies (400-585 nm) | Fluorescent Pigments | High degree of lightfastness, suitable for security inks. | justia.com |

Research into Low Dielectric Thermosets Derived from Polybenzoxazines

In the electronics industry, particularly for high-frequency applications like 5G communication, materials with a low dielectric constant (k) and low dielectric loss are essential to minimize signal delay and ensure signal integrity. researchgate.netacs.org While standard polybenzoxazines have good dielectric properties, their dielectric constant (around 3.0-3.5) is not low enough for the most demanding applications. researchgate.net Consequently, significant research has focused on designing new benzoxazine monomers to produce polybenzoxazine thermosets with lower dielectric constants. nih.govresearchgate.net Strategies to achieve this include:

Fluorination: Introducing fluorine atoms or trifluoromethyl groups into the benzoxazine structure can lower the dielectric constant due to the high electronegativity and low polarizability of the C-F bond. nih.govresearchgate.net

Incorporation of Bulky Groups: Introducing large, bulky groups, such as phenanthrene rings, increases the free volume within the polymer matrix, which helps to reduce the dielectric constant. nih.gov

Bio-based Monomers: Researchers are exploring the use of bio-based starting materials, such as diphenolic acid and furfural amine, to synthesize benzoxazine resins. These can result in polymers with increased cross-linking density and reduced molecular polarity, contributing to lower dielectric constants. nih.gov

Through these molecular design strategies, polybenzoxazine resins with dielectric constants as low as 2.15 to 2.21 in high-frequency ranges have been achieved, making them promising candidates for next-generation electronic packaging and circuit boards. nih.gov

Exploration in Chemical Ecology and Agricultural Chemistry Research

The benzoxazinone scaffold, a core structure in a class of natural products, is a subject of significant interest in chemical ecology and agricultural research. Found predominantly in members of the grass family (Poaceae), including major crops like maize, wheat, and rye, these compounds play a crucial role in the plant's interaction with its environment. nih.govwur.nl Research has focused on their function as allelochemicals, influencing the growth of neighboring plants, and as key components of the plant's chemical defense system against a wide array of biological threats. wur.nlscielo.br